

Doubling Time of L929 Mouse Fibroblast Cells: An In-Depth Technical Guide

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Compound of Interest

Compound Name: L9

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Introduction

The **L929** cell line, derived from the subcutaneous connective tissue of a C3H/An mouse, is a cornerstone of in vitro research. As one of the earliest established continuous cell lines, **L929** fibroblasts are extensively utilized in a multitude of applications, including cytotoxicity testing, virology, and the production of growth factors such as macrophage colony-stimulating factor (M-CSF). A fundamental parameter characterizing the growth of any cell line is its doubling time, which is crucial for standardizing experimental protocols, assessing cellular health, and evaluating the effects of various treatments. This guide provides a comprehensive overview of the doubling time of **L929** cells, including detailed experimental protocols for its determination and an exploration of the key signaling pathways governing their proliferation.

L929 Cell Doubling Time

The doubling time of **L929** mouse fibroblast cells can vary depending on the specific culture conditions, including the composition of the growth medium, serum concentration, and cell seeding density. Reported doubling times for **L929** cells typically fall within the range of 21 to 36 hours. One study reported an average doubling time of 21 hours, while other sources suggest a broader range of 28-36 hours. Qualitatively, a confluent monolayer of **L929** cells can be expected to form over a period of approximately 65 hours under optimal conditions.

Table 1: Summary of Quantitative Data on L929 Cell Doubling Time

Parameter	Reported Value	Source(s)
Doubling Time	21 hours	
28 - 36 hours		
Time to Confluency	~65 hours	

Experimental Protocols

Accurate determination of the doubling time is essential for reproducible in vitro studies. Below are detailed methodologies for the culture of **L929** cells and the calculation of their doubling time.

Culture of L929 Cells

This protocol outlines the standard procedure for the routine culture of **L929** mouse fibroblast cells.

Materials:

- **L929** cells (e.g., ATCC CCL-1)
- Growth Medium:
 - Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM)
 - 10% Bovine Calf Serum (BCS) or Newborn Calf Serum (NCS), heat-inactivated
 - 1% Penicillin-Streptomycin solution
 - L-Glutamine (if not already in the basal medium)
- Phosphate-Buffered Saline (PBS), sterile
- 0.25% Trypsin-EDTA solution

- Cell culture flasks (e.g., T-75)
- Humidified incubator (37°C, 5% CO₂)
- Hemocytometer or automated cell counter
- Trypan Blue solution (0.4%)

Procedure:

- Media Preparation: Prepare the complete growth medium by supplementing the basal medium with 10% serum and 1% penicillin-streptomycin. Warm the medium to 37°C before use.
- Cell Thawing (if starting from a frozen stock):
 - Rapidly thaw the cryovial in a 37°C water bath.
 - Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
 - Centrifuge at 100-200 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
 - Transfer the cell suspension to a T-75 flask.
- Routine Passaging:
 - When cells reach 80-90% confluency, aspirate the growth medium.
 - Wash the cell monolayer once with 5-10 mL of sterile PBS.
 - Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell surface is covered.
 - Incubate at 37°C for 2-5 minutes, or until the cells detach.

- Add 8-10 mL of complete growth medium to inactivate the trypsin.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.
- Seed new T-75 flasks at a density of 1×10^4 to 3×10^4 cells/cm².
- Incubate at 37°C in a humidified atmosphere of 5% CO₂.
- Change the medium every 2-3 days.

Determination of Doubling Time

This protocol describes how to generate a growth curve and calculate the doubling time of **L929** cells.

Materials:

- **L929** cells in exponential growth phase
- Complete growth medium
- 24-well or 96-well cell culture plates
- Hemocytometer or automated cell counter
- Trypan Blue solution (0.4%)
- Graphing software (e.g., Microsoft Excel, GraphPad Prism)

Procedure:

- Cell Seeding:
 - Harvest **L929** cells that are in the exponential growth phase.
 - Perform a viable cell count.

- Seed the cells into multiple wells of a 24-well or 96-well plate at a low density (e.g., 5×10^3 to 1×10^4 cells/well) to allow for a period of exponential growth. Prepare triplicate wells for each time point.
- Cell Counting:
 - At regular time intervals (e.g., every 24 hours for 4-5 days), trypsinize and count the viable cells from three replicate wells.
- Data Analysis:
 - Plot the average cell number (on a logarithmic scale) versus time (on a linear scale).
 - Identify the exponential growth phase, which will appear as a straight line on the semi-log plot.
 - Calculate the doubling time (T_d) using the following formula: $T_d = (t_2 - t_1) * \log(2) / (\log(N_2) - \log(N_1))$ Where:
 - t_1 and t_2 are two different time points within the exponential growth phase.
 - N_1 and N_2 are the cell numbers at time t_1 and t_2 , respectively.

Alternatively, the specific growth rate (μ) can be calculated from the slope of the linear portion of the semi-log plot, and the doubling time can be determined using the formula:

$$T_d = 0.693 / \mu$$

Signaling Pathways Regulating L929 Cell Proliferation

The proliferation of **L929** cells, like other fibroblast cell lines, is tightly regulated by a complex network of intracellular signaling pathways. Two of the most critical pathways are the Ras-MAPK and the PI3K/Akt signaling cascades. These pathways are typically activated by growth factors present in the culture serum, which bind to receptor tyrosine kinases on the cell surface.

Ras-MAPK Signaling Pathway

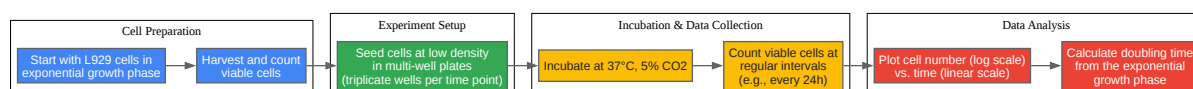
The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a central regulator of cell proliferation, differentiation, and survival. In **L929** cells, the binding of growth factors to their receptors leads to the activation of Ras, a small GTPase. Activated Ras then initiates a phosphorylation cascade that ultimately results in the activation of ERK (Extracellular signal-Regulated Kinase). Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that drive the expression of genes required for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).

PI3K/Akt Signaling Pathway

The PI3K (Phosphoinositide 3-Kinase)/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. Upon activation by growth factor receptors, PI3K phosphorylates membrane inositol lipids, leading to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt has numerous downstream targets that promote cell cycle progression and inhibit apoptosis. For instance, Akt can phosphorylate and inactivate cell cycle inhibitors like p21 and p27, and it can also activate mTOR, a key regulator of protein synthesis and cell growth.

Visualizations

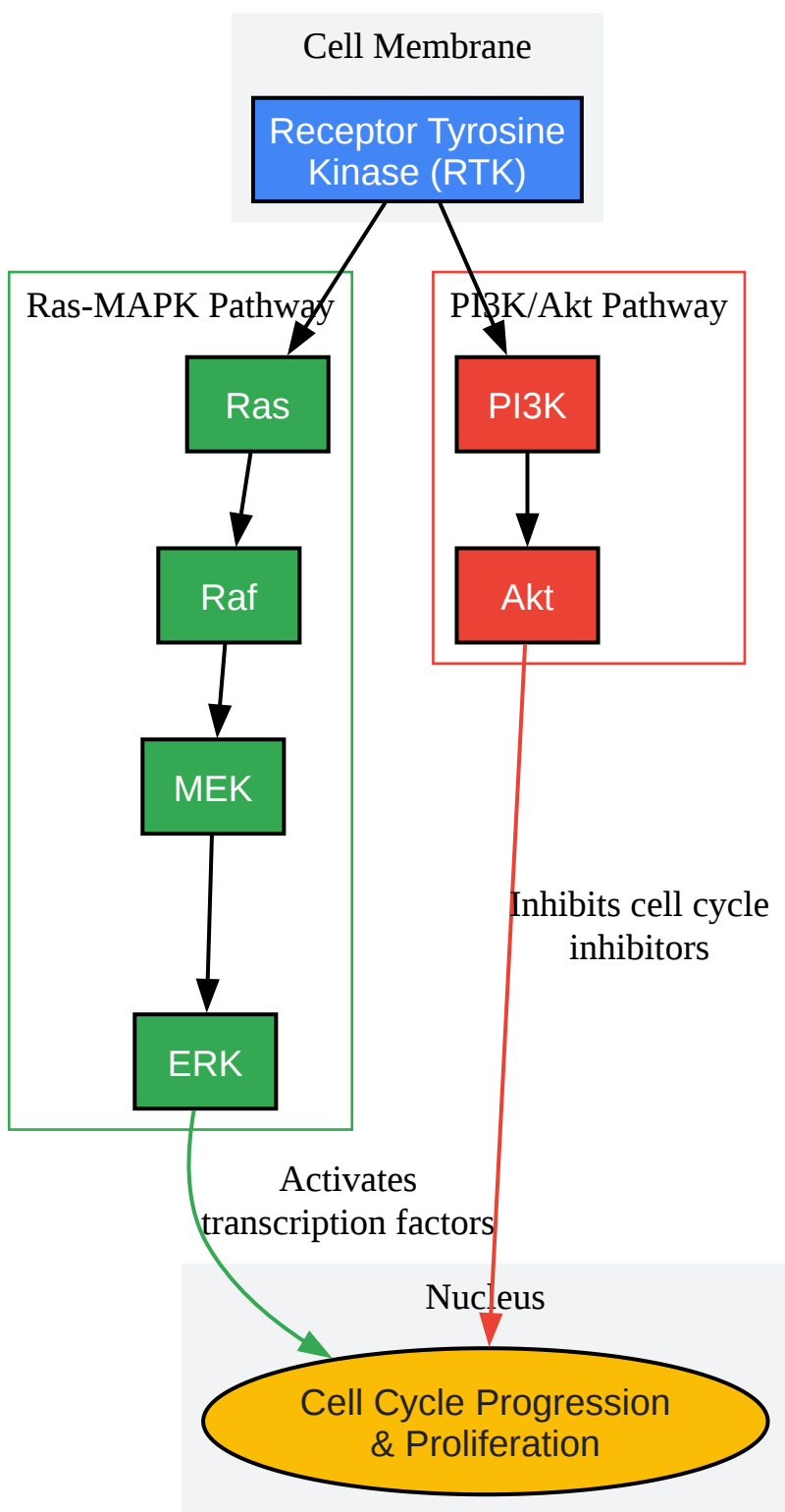
Experimental Workflow for Doubling Time Determination



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Caption: Experimental workflow for determining the doubling time of **L929** cells.

Signaling Pathways in L929 Cell Proliferation



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Caption: Key signaling pathways regulating **L929** cell proliferation.

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